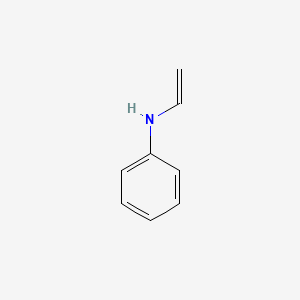![molecular formula C13H9ClO2S B8703664 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid
Vue d'ensemble
Description
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction between the thiophene derivative and an aldehyde, followed by oxidation to form the acrylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chloro-phenyl group and thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The acrylic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic Acid: A simpler thiophene derivative with a carboxylic acid group.
4-Chloro-phenyl-thiophene: A thiophene derivative with a chloro-phenyl group but lacking the acrylic acid moiety.
3-(4-Chloro-phenyl)-acrylic Acid: Contains the chloro-phenyl and acrylic acid moieties but lacks the thiophene ring.
Uniqueness
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to the combination of the thiophene ring, chloro-phenyl group, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H9ClO2S |
|---|---|
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
Clé InChI |
GUKPVMOALKYEQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(benzo[b]thiophen-2-yl)isoquinoline](/img/structure/B8703584.png)

![1H-Benzimidazole, 2-[2-(methylthio)phenyl]-](/img/structure/B8703600.png)
![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)










